molecular formula C10H16O2 B14503599 2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol CAS No. 64203-36-7

2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol

Katalognummer: B14503599
CAS-Nummer: 64203-36-7
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: VQOZTNPEPNMFRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol is an organic compound characterized by a cyclopentyl ring substituted with a propynyl group and an ethoxyethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol typically involves the reaction of 1-(prop-1-yn-1-yl)cyclopentanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the cyclopentanol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanol: A simpler analog with a hydroxyl group on the cyclopentyl ring.

    Propynylcyclopentane: Lacks the ethoxyethanol moiety but contains the propynyl group.

    Ethoxyethanol: Contains the ethoxyethanol moiety without the cyclopentyl ring.

Uniqueness

2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol is unique due to the combination of the cyclopentyl ring, propynyl group, and ethoxyethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

64203-36-7

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

2-(1-prop-1-ynylcyclopentyl)oxyethanol

InChI

InChI=1S/C10H16O2/c1-2-5-10(12-9-8-11)6-3-4-7-10/h11H,3-4,6-9H2,1H3

InChI-Schlüssel

VQOZTNPEPNMFRO-UHFFFAOYSA-N

Kanonische SMILES

CC#CC1(CCCC1)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.